Reduced Lipophilicity (XLogP3) Compared to Halogenated HIV-1 Entry Inhibitors
The target compound exhibits a computed XLogP3 of 1.9, which is substantially lower than the values for NBD-556 (LogP 4.07) and NBD-557 (LogP 4.18) [1][2]. This >2 log unit reduction indicates a significantly higher hydrophilicity, which is predicted to improve aqueous solubility and reduce non-specific protein binding, potentially leading to a superior free fraction in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | NBD-556: 4.07; NBD-557: 4.18 |
| Quantified Difference | Δ = -2.17 to -2.28 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Lower lipophilicity can translate to higher aqueous solubility and reduced off-target binding, which are critical factors for in vitro assay reproducibility and in vivo pharmacokinetic profiling.
- [1] PubChem. Compound Summary for CID 16886503. XLogP3: 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/16886503. View Source
- [2] InVivoChem. NBD-557. LogP: 4.182. https://www.invivochem.cn. View Source
